
3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate is an organic compound with a complex structure that includes both hydroxyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate typically involves the hydroxymethylation of phenolic compounds. One method involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, followed by esterification with phenylacetic acid . The reaction conditions often require controlled temperatures and specific molar ratios to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, environmentally friendly methods, such as using water as a solvent, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenylacetates.
Scientific Research Applications
3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and resins due to its multifunctional groups.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing phenylacetic acid, which may have biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar structure but lacks the phenylacetate group.
3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate: Similar structure but with an oleate group instead of phenylacetate.
Properties
CAS No. |
62747-88-0 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-phenylacetate |
InChI |
InChI=1S/C13H18O5/c14-7-13(8-15,9-16)10-18-12(17)6-11-4-2-1-3-5-11/h1-5,14-16H,6-10H2 |
InChI Key |
DZGYWNUAGYJBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
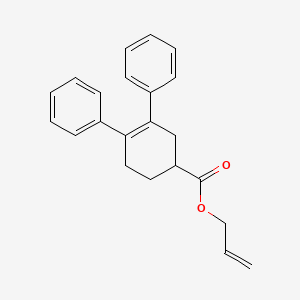

![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)
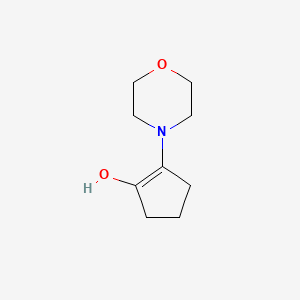
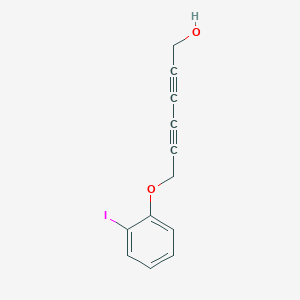

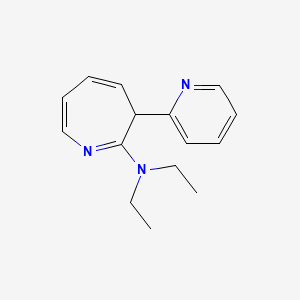
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
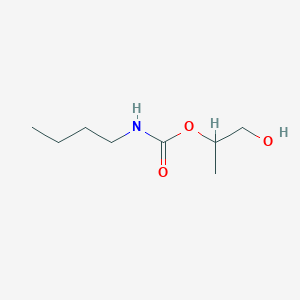
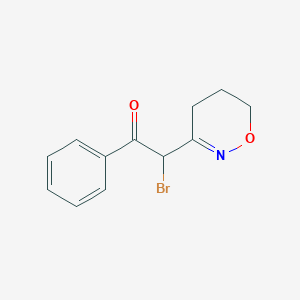
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
